molecular formula C7H6FI B1340146 3-Fluoro-5-iodotoluene CAS No. 491862-84-1

3-Fluoro-5-iodotoluene

Cat. No.: B1340146
CAS No.: 491862-84-1
M. Wt: 236.02 g/mol
InChI Key: OIYMMFUTIUURQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-5-iodotoluene can be synthesized through various methods. One common approach involves the iodination of 3-fluorotoluene using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for use in various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-iodotoluene undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like palladium catalysts.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The iodine atom can be reduced to form 3-fluorotoluene.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted toluenes depending on the functional group introduced.

    Oxidation Products: Carboxylic acids or aldehydes.

    Reduction Products: 3-Fluorotoluene.

Scientific Research Applications

Chemistry: 3-Fluoro-5-iodotoluene is used as a building block in organic synthesis. Its unique reactivity makes it valuable for creating complex molecules in pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It serves as a precursor for synthesizing biologically active molecules.

Medicine: The compound is explored for its potential in drug development. Its fluorine and iodine atoms can enhance the pharmacokinetic properties of drug candidates .

Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics and advanced materials .

Mechanism of Action

The mechanism by which 3-Fluoro-5-iodotoluene exerts its effects depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form complex molecules. In biological systems, its fluorine and iodine atoms can interact with molecular targets, influencing biological pathways and enhancing the activity of drug candidates .

Comparison with Similar Compounds

Comparison: 3-Fluoro-5-iodotoluene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various chemical processes .

Properties

IUPAC Name

1-fluoro-3-iodo-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FI/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYMMFUTIUURQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475932
Record name 3-Fluoro-5-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491862-84-1
Record name 3-Fluoro-5-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-3-iodotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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